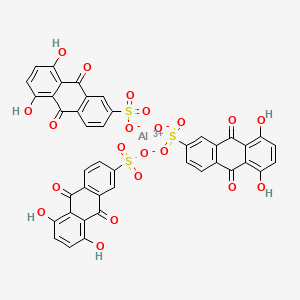
Aluminium tris(9,10-dihydro-5,8-dihydroxy-9,10-dioxoanthracene-2-sulphonate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(9,10-dihydro-5,8-dihydroxy-9,10-dioxoanthracène-2-sulfonate) d'aluminium est un composé organométallique complexe. Il comporte un ion aluminium coordonné avec trois molécules de 9,10-dihydro-5,8-dihydroxy-9,10-dioxoanthracène-2-sulfonate.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du tris(9,10-dihydro-5,8-dihydroxy-9,10-dioxoanthracène-2-sulfonate) d'aluminium implique généralement la réaction de sels d'aluminium avec l'acide 9,10-dihydro-5,8-dihydroxy-9,10-dioxoanthracène-2-sulfonique. Le processus peut être résumé comme suit :
Préparation de l'acide 9,10-dihydro-5,8-dihydroxy-9,10-dioxoanthracène-2-sulfonique : Ce précurseur est synthétisé par sulfonation du 9,10-dihydroxyanthracène.
Réaction de coordination : L'acide sulfonique préparé est ensuite mis à réagir avec un sel d'aluminium, tel que le chlorure d'aluminium, en milieu aqueux. La réaction est généralement effectuée à des conditions contrôlées de pH et de température pour assurer la formation du complexe tris souhaité.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des réacteurs de sulfonation à grande échelle et des configurations de chimie de coordination. Le processus est optimisé pour le rendement et la pureté, impliquant souvent des étapes telles que la cristallisation et la purification pour obtenir le produit final sous une forme utilisable.
Analyse Des Réactions Chimiques
Types de réactions
Le tris(9,10-dihydro-5,8-dihydroxy-9,10-dioxoanthracène-2-sulfonate) d'aluminium peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques, conduisant à la formation de produits à l'état d'oxydation supérieur.
Réduction : Les réactions de réduction peuvent modifier l'état d'oxydation du centre d'aluminium ou des ligands organiques.
Substitution : Des réactions de substitution de ligands peuvent se produire, où les groupes sulfonate sont remplacés par d'autres ligands.
Réactifs et conditions courants
Agents oxydants : Peroxyde d'hydrogène, permanganate de potassium.
Agents réducteurs : Borohydrure de sodium, hydrure d'aluminium et de lithium.
Réactifs de substitution : Divers ligands tels que les phosphines, les amines ou d'autres sulfonates.
Principaux produits
Les principaux produits de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut produire des complexes d'aluminium à l'état d'oxydation supérieur, tandis que la substitution peut conduire à de nouveaux composés organométalliques avec des ligands différents.
Applications de recherche scientifique
Chimie
En chimie, le tris(9,10-dihydro-5,8-dihydroxy-9,10-dioxoanthracène-2-sulfonate) d'aluminium est utilisé comme catalyseur en synthèse organique. Sa structure unique lui permet de faciliter diverses réactions chimiques, notamment les réactions de polymérisation et de couplage croisé.
Biologie
Le composé a des applications potentielles en recherche biologique, en particulier dans l'étude des interactions métallo-organiques et de leurs effets sur les systèmes biologiques. Il peut être utilisé pour étudier le rôle de l'aluminium dans les processus biologiques et son interaction avec les molécules organiques.
Médecine
En médecine, ce composé est étudié pour ses propriétés thérapeutiques potentielles. Sa capacité à interagir avec les molécules biologiques en fait un candidat pour le développement de médicaments, en particulier pour cibler les maladies où les interactions métallo-organiques jouent un rôle crucial.
Industrie
Sur le plan industriel, le tris(9,10-dihydro-5,8-dihydroxy-9,10-dioxoanthracène-2-sulfonate) d'aluminium est utilisé dans la production de matériaux avancés. Ses propriétés le rendent adapté à des applications dans les revêtements, les pigments et comme précurseur pour d'autres composés organométalliques complexes.
Mécanisme d'action
Le mécanisme par lequel le tris(9,10-dihydro-5,8-dihydroxy-9,10-dioxoanthracène-2-sulfonate) d'aluminium exerce ses effets implique la chimie de coordination. L'ion aluminium forme des complexes stables avec les ligands sulfonate, qui peuvent interagir avec d'autres molécules par diverses voies. Ces interactions peuvent influencer la réactivité et la stabilité du composé, ce qui le rend utile dans différentes applications.
Applications De Recherche Scientifique
Chemistry
In chemistry, aluminium tris(9,10-dihydro-5,8-dihydroxy-9,10-dioxoanthracene-2-sulphonate) is used as a catalyst in organic synthesis. Its unique structure allows it to facilitate various chemical reactions, including polymerization and cross-coupling reactions.
Biology
The compound has potential applications in biological research, particularly in studying metal-organic interactions and their effects on biological systems. It can be used to investigate the role of aluminium in biological processes and its interaction with organic molecules.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. Its ability to interact with biological molecules makes it a candidate for drug development, particularly in targeting diseases where metal-organic interactions play a crucial role.
Industry
Industrially, aluminium tris(9,10-dihydro-5,8-dihydroxy-9,10-dioxoanthracene-2-sulphonate) is used in the production of advanced materials. Its properties make it suitable for applications in coatings, pigments, and as a precursor for other complex organometallic compounds.
Mécanisme D'action
The mechanism by which aluminium tris(9,10-dihydro-5,8-dihydroxy-9,10-dioxoanthracene-2-sulphonate) exerts its effects involves coordination chemistry. The aluminium ion forms stable complexes with the sulphonate ligands, which can interact with other molecules through various pathways. These interactions can influence the reactivity and stability of the compound, making it useful in different applications.
Comparaison Avec Des Composés Similaires
Composés similaires
Tris(acétylacétonate) d'aluminium : Un autre complexe d'aluminium avec des ligands différents, utilisé dans des applications similaires.
Tris(salicylate) d'aluminium : Il comporte des ligands salicylate et est utilisé en chimie médicinale.
Tris(oxalate) d'aluminium : Connu pour son utilisation en chimie analytique et comme précurseur pour d'autres composés d'aluminium.
Unicité
Le tris(9,10-dihydro-5,8-dihydroxy-9,10-dioxoanthracène-2-sulfonate) d'aluminium est unique en raison de sa structure de ligand spécifique, qui confère des propriétés chimiques et physiques distinctes. Cette unicité le rend particulièrement précieux dans les applications nécessitant des profils de réactivité et de stabilité spécifiques.
Propriétés
Numéro CAS |
98493-35-7 |
|---|---|
Formule moléculaire |
C42H21AlO21S3 |
Poids moléculaire |
984.8 g/mol |
Nom IUPAC |
aluminum;5,8-dihydroxy-9,10-dioxoanthracene-2-sulfonate |
InChI |
InChI=1S/3C14H8O7S.Al/c3*15-9-3-4-10(16)12-11(9)13(17)7-2-1-6(22(19,20)21)5-8(7)14(12)18;/h3*1-5,15-16H,(H,19,20,21);/q;;;+3/p-3 |
Clé InChI |
BJGROFLBXMVRFR-UHFFFAOYSA-K |
SMILES canonique |
C1=CC2=C(C=C1S(=O)(=O)[O-])C(=O)C3=C(C=CC(=C3C2=O)O)O.C1=CC2=C(C=C1S(=O)(=O)[O-])C(=O)C3=C(C=CC(=C3C2=O)O)O.C1=CC2=C(C=C1S(=O)(=O)[O-])C(=O)C3=C(C=CC(=C3C2=O)O)O.[Al+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


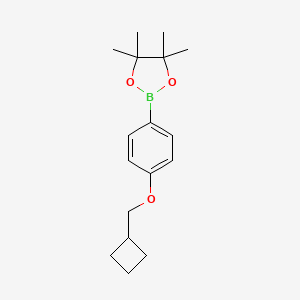

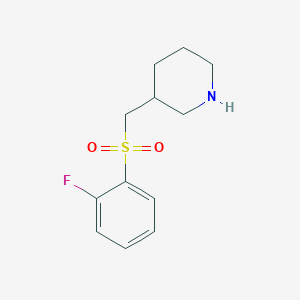
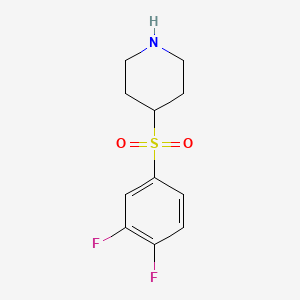
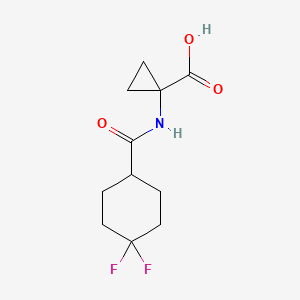

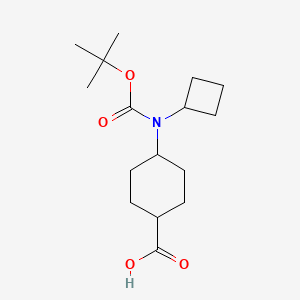
![Tetrasodium;[[[[5-(5-amino-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-prop-2-enoxymethoxy]-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B12076293.png)
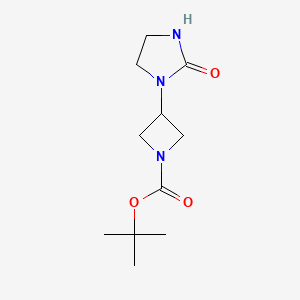
![4-tri(propan-2-yl)silyloxy-2-[tri(propan-2-yl)silyloxymethyl]-3,4-dihydro-2H-pyran-3-ol](/img/structure/B12076297.png)
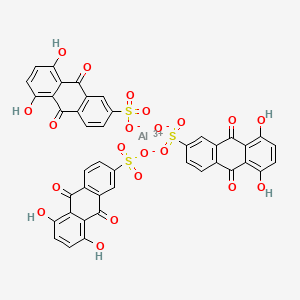

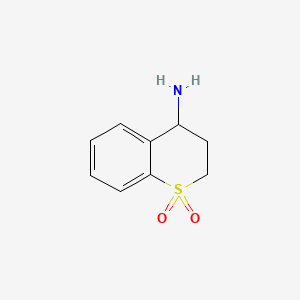
![(2Z)-1-ethyl-2-[(2E,4E,6E)-7-(1-ethylbenzo[e][1,3]benzothiazol-1-ium-2-yl)hepta-2,4,6-trienylidene]benzo[e][1,3]benzothiazole;iodide](/img/structure/B12076314.png)
